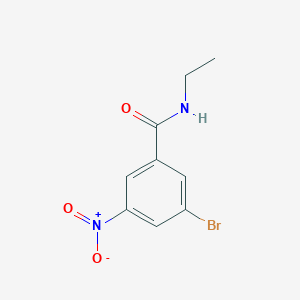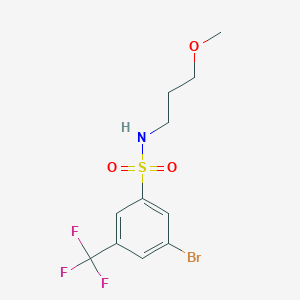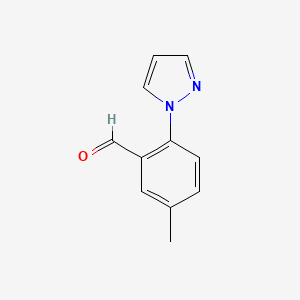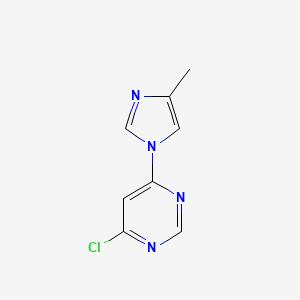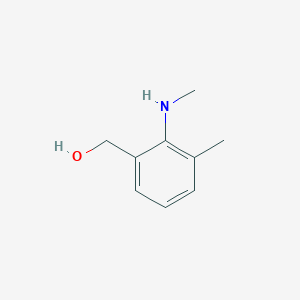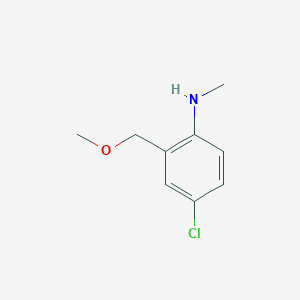
4-Chloro-2-(methoxymethyl)-N-methylaniline
Übersicht
Beschreibung
4-Chloro-2-(methoxymethyl)-N-methylaniline is a chemical compound with the molecular formula C8H10ClNO. It has a molecular weight of 171.63 . The compound is used in various research and development applications .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-(methoxymethyl)-N-methylaniline can be represented by the InChI code: 1S/C8H10ClNO/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5,10H2,1H3 . This indicates that the compound has a specific arrangement of atoms and functional groups.Physical And Chemical Properties Analysis
4-Chloro-2-(methoxymethyl)-N-methylaniline is a solid compound . Further physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
This compound is utilized in the synthesis of various pharmaceutical agents. Its structure is conducive to modifications that can lead to the development of new drugs with potential antimicrobial , antifungal , and anticancer properties. The aniline moiety, in particular, is a common feature in many medicinal compounds, suggesting its utility in drug design and discovery.
Material Science
In material science, 4-Chloro-2-(methoxymethyl)-N-methylaniline can be used to create novel organic compounds with specific electronic properties. These materials can be applied in the development of organic semiconductors, which are crucial for the production of electronic devices like OLEDs and organic photovoltaics .
Catalysis
The compound’s molecular structure allows it to act as a ligand, binding to metals and forming complexes that can catalyze various chemical reactions. This is particularly relevant in the field of green chemistry, where such catalysts can help in developing more environmentally friendly industrial processes .
Environmental Science
In environmental science, derivatives of this compound could be explored for their ability to remove pollutants from wastewater. Metal-organic frameworks (MOFs) incorporating similar organic linkers have been studied for their potential in water remediation and purification .
Antioxidant and Antimicrobial Studies
The compound has been the subject of studies investigating its antioxidant and antimicrobial efficacy. It has shown promise in molecular docking studies, indicating potential applications in the treatment of oxidative stress-related diseases and infections .
Biomedical Imaging
Derivatives of 4-Chloro-2-(methoxymethyl)-N-methylaniline could be investigated for use in biomedical imaging. The compound’s ability to form complexes with metals can be leveraged to create contrast agents for MRI scans, enhancing the quality of the images obtained .
Wirkmechanismus
Target of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . The targets in these reactions are typically carbon atoms in organic molecules that can form new bonds with the help of a palladium catalyst .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may act as an organoboron reagent . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that compounds of this nature are often involved in carbon–carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling . This reaction is a key step in many synthetic pathways used to create complex organic molecules.
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound can contribute to the formation of new carbon–carbon bonds . This can lead to the synthesis of complex organic molecules, which may have various effects depending on their structure and properties.
Action Environment
The action, efficacy, and stability of 4-Chloro-2-(methoxymethyl)-N-methylaniline can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the presence of a suitable catalyst (typically palladium), the pH of the reaction environment, and the temperature . .
Eigenschaften
IUPAC Name |
4-chloro-2-(methoxymethyl)-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-11-9-4-3-8(10)5-7(9)6-12-2/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIHRJJQQUFOLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650022 | |
| Record name | 4-Chloro-2-(methoxymethyl)-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(methoxymethyl)-N-methylaniline | |
CAS RN |
941294-12-8 | |
| Record name | 4-Chloro-2-(methoxymethyl)-N-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(methoxymethyl)-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



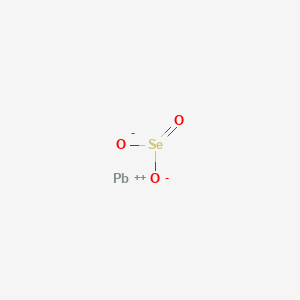
![N-[4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B1604412.png)
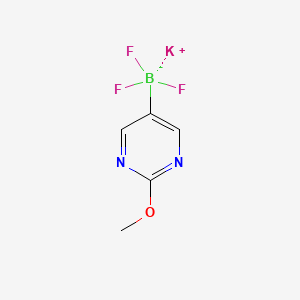
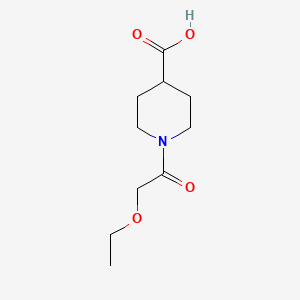
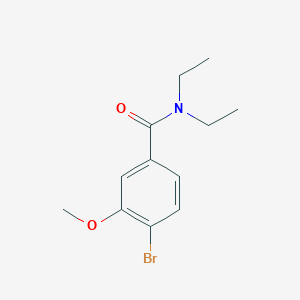
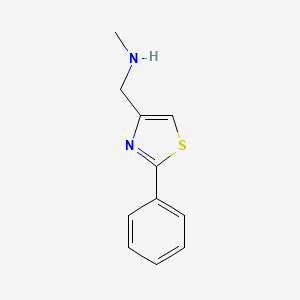
![4-Bromo-7-fluorobenzo[d]thiazol-2-amine](/img/structure/B1604421.png)

![Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine](/img/structure/B1604423.png)
